3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the thieno[2,3-d]pyrimidinone family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
The primary targets of 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria . This compound has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mode of Action
It’s known that the compound exhibits antimycobacterial activity, suggesting it interacts with its targets in a way that inhibits the growth or survival of the mycobacteria .
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in mycobacteria, leading to their inhibition .
Result of Action
The molecular and cellular effects of this compound’s action result in significant antimycobacterial activity . The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 4-chlorobenzyl chloride with thieno[2,3-d]pyrimidin-4(3H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thieno[2,3-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl or thieno positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are common.
Major Products
The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidinones, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the 4-chlorobenzyl group but shares the core structure.
4-chlorobenzyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thieno[2,3-d]pyrimidinones. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-10-3-1-9(2-4-10)7-16-8-15-12-11(13(16)17)5-6-18-12/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLIRCJMLLQKHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CS3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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